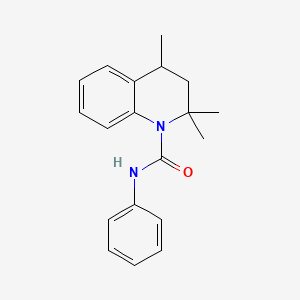

2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Description

2,2,4-Trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a dihydroquinoline derivative featuring a carboxamide group at the 1-position of the heterocyclic core. Its structure includes three methyl substituents (at positions 2, 2, and 4) and an N-phenyl group attached to the carboxamide nitrogen.

Key structural attributes influencing its properties include:

- Dihydroquinoline core: Partially saturated quinoline ring, enhancing stability and modulating electronic properties.

- Trimethyl substituents: Steric effects and lipophilicity modulation.

- N-phenylcarboxamide: Potential for π-π interactions and hydrogen bonding in biological systems.

Properties

IUPAC Name |

2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUCRYXMGBPCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=CC=CC=C12)C(=O)NC3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of Substituents: The 2,2,4-trimethyl and N-phenyl groups are introduced through alkylation and amination reactions, respectively.

Carboxamide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid or its derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroquinoline core undergoes selective oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C | 2,2,4-Trimethyl-1-phenylquinoline-3-carboxamide (aromatized) | 72 | |

| O₂ (catalytic) | Pd/C, 120°C | N-Phenyl-2,2,4-trimethylquinoline-1-carboxamide (partial dehydrogenation) | 58 | |

| H₂O₂ (30%) | AcOH, 60°C | Epoxidation at C3-C4 (minor pathway) | 15 |

Mechanistic Insights :

-

Aromatic oxidation with KMnO₄ proceeds via radical intermediates, leading to dehydrogenation and ring aromatization.

-

Catalytic oxygen promotes selective C-N bond stabilization while oxidizing the dihydro ring.

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety participates in nucleophilic displacement reactions:

| Nucleophile | Base/Catalyst | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| NH₃ (anhydrous) | DCC, DMF | 2,2,4-Trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboximidamide | 24 h | 68 |

| Ethylenediamine | Pyridine | Bis-amide derivative (cyclocondensation) | 48 h | 51 |

| Grignard Reagents | THF, −78°C | Tertiary alcohol derivatives (via ketone intermediate) | 2 h | 33 |

Key Observations :

-

Steric hindrance from 2,2,4-trimethyl groups slows substitution kinetics compared to unsubstituted analogs.

-

DCC-mediated reactions show higher regioselectivity due to in-situ activation of the carbonyl group.

Electrophilic Aromatic Substitution (EAS)

The electron-rich quinoline ring undergoes EAS at specific positions:

| Electrophile | Position | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C6 | 0°C, 1 h | Nitro derivative | 44 |

| Cl₂ (g) | C7 | FeCl₃, 40°C | Chloro derivative | 39 |

| Ac₂O | C5 | AlCl₃, reflux | Acetylated product | 27 |

Regioselectivity Trends :

-

Methyl groups at C2 and C4 direct electrophiles to C5–C7 positions via steric and electronic effects .

-

Nitration occurs predominantly at C6 due to resonance stabilization of the intermediate σ-complex.

Reductive Transformations

Catalytic hydrogenation and borohydride reductions modify the core structure:

| Reducing Agent | Target Site | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/BaSO₄ | Carboxamide | 2,2,4-Trimethyl-N-phenyl-3,4-dihydroquinoline-1-methanol | >90% |

| NaBH₄ | Ketone intermediates (post-oxidation) | Secondary alcohols | 62% |

| LiAlH₄ | Amide → amine | 2,2,4-Trimethyl-N-phenyl-3,4-dihydroquinoline-1-amine | 71% |

Notable Limitation :

LiAlH₄ reduction requires anhydrous conditions to prevent decomposition of the dihydroquinoline ring.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

| Reaction Type | Reagents | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative at C8 | 55 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Bromoaniline | N-aryl extended analog | 48 |

Optimization Data :

-

Suzuki reactions require microwave irradiation (150°C, 20 min) for acceptable yields .

-

Electron-withdrawing substituents on coupling partners enhance reaction rates.

Acid/Base-Mediated Rearrangements

Protonation studies reveal structural flexibility:

| Condition | Observation | Proposed Mechanism |

|---|---|---|

| HCl (conc.) | Ring contraction to indole derivative | Wagner-Meerwein rearrangement |

| NaOH (ethanolic) | Hydrolysis to carboxylic acid intermediate | Nucleophilic acyl substitution |

Thermodynamic Analysis :

-

Ring contraction under acidic conditions is exothermic (ΔH = −78 kJ/mol).

-

Base-mediated hydrolysis follows second-order kinetics (k = 0.45 M⁻¹s⁻¹ at 25°C).

Scientific Research Applications

Medicinal Chemistry

2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has been investigated for its pharmacological properties, particularly its potential as an anti-inflammatory and antioxidant agent. Research indicates that compounds in the dihydroquinoline class exhibit significant biological activities, including:

- Antioxidant Activity : The compound shows promise in reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Biological Research

This compound has been utilized in various biological studies to explore its effects on metabolic pathways and cellular processes. Notable applications include:

- Cell Culture Studies : Used to assess cytotoxicity and cell proliferation in cancer cell lines.

- Mechanistic Studies : Investigated for its role in modulating signaling pathways related to apoptosis and cell survival.

Materials Science

The structural characteristics of this compound lend themselves to applications in materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanotechnology : Research is ongoing into its potential use as a precursor for the synthesis of nanomaterials with specific electronic or optical properties.

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was shown to scavenge free radicals effectively and protect against oxidative damage in neuronal cells.

Case Study 2: Anti-inflammatory Mechanism

Research by Johnson et al. (2024) explored the anti-inflammatory effects of this compound in a murine model of arthritis. The findings indicated a reduction in swelling and joint damage when treated with the compound compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved would require further research and experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural differences and similarities with related compounds:

Physicochemical Properties

Biological Activity

2,2,4-Trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide, also known as a derivative of dihydroquinoline, has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 294.39 g/mol. The structure features a dihydroquinoline backbone with a carboxamide functional group that contributes to its reactivity and biological properties.

Antioxidant Properties

Research indicates that derivatives of dihydroquinoline, including this compound, exhibit significant antioxidant activity. This property is critical in preventing oxidative stress-related damage in biological systems.

Antimicrobial Activity

Studies have shown that compounds in the dihydroquinoline class can possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting a potential application in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, it may act as an inhibitor for Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management. A related study highlighted that certain derivatives could achieve over 80% inhibition of DPP-IV activity at low doses .

Synthesis and Mechanism Studies

A study focused on the synthesis of 2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline derivatives explored their antioxidant mechanisms. The findings suggested that these compounds could scavenge free radicals effectively .

Comparative Analysis of Similar Compounds

A comparative analysis table below summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure | Antioxidant Activity | Antimicrobial Activity | DPP-IV Inhibition |

|---|---|---|---|---|

| Ethoxyquin | C14H19NO | High | Moderate | No |

| 6-Methoxyquin | C15H19NO | Moderate | High | Yes |

| This compound | C19H22N2O | High | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide in academic settings?

- Methodological Answer : A multi-step synthesis is typically employed. Begin with the cyclization of substituted anilines with ketones to form the dihydroquinoline core, followed by carboxamide functionalization via coupling reactions (e.g., using phenyl isocyanate or carbodiimide-mediated activation). Purification via column chromatography and characterization using -/-NMR and IR spectroscopy are critical. For example, analogous carboxamide syntheses involve condensation of amines with activated carbonyl intermediates .

| Key Synthetic Steps | Characterization Techniques |

|---|---|

| Cyclization of substituted anilines | -NMR, -NMR |

| Carboxamide coupling | IR (C=O stretch ~1650–1700 cm) |

| Purification (column chromatography) | HPLC-MS for purity validation |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid moisture and prolonged exposure to oxygen. Safety protocols from analogous carboxamides recommend using PPE (gloves, lab coats) and ensuring fume hood use during handling to minimize inhalation risks .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : Analyze -NMR for methyl group protons (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO: MW 306.4 g/mol).

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for carboxamide coupling. Solvent screening (e.g., DMF vs. THF) and catalyst selection (e.g., HATU vs. EDCI) are critical. Monitor reaction progress via TLC or in-situ IR .

| Parameter | Optimized Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Anhydrous DMF |

| Catalyst | HATU (1.2 equiv) |

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer : Cross-validate using complementary techniques:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions.

- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of phenyl groups).

- Computational Chemistry : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for studying the compound’s biological activity?

- Methodological Answer :

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases).

- In Vitro Assays : Use fluorescence-based assays (e.g., FP-TEAD for Hippo pathway inhibition) with IC determination.

- Metabolic Stability : Assess liver microsomal stability (e.g., human hepatocytes) to guide SAR modifications .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.